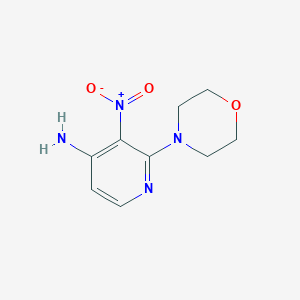
2-Morpholino-3-nitropyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Morpholino-3-nitropyridin-4-amine is a heterocyclic compound with the molecular formula C9H12N4O3 It consists of a pyridine ring substituted with a morpholine group at the 2-position, a nitro group at the 3-position, and an amine group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholino-3-nitropyridin-4-amine typically involves the nitration of pyridine derivatives followed by substitution reactions. One common method involves the reaction of 2-chloro-3-nitropyridine with morpholine under basic conditions to yield the desired compound . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of nitropyridine derivatives, including this compound, often involves multi-step processes that ensure high yields and purity. These processes may include the use of halogenated amino pyridines as precursors, followed by selective substitution reactions in the presence of polar protic solvents and reagents like sodium acetate or cesium carbonate .
Análisis De Reacciones Químicas
Types of Reactions: 2-Morpholino-3-nitropyridin-4-amine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and amine positions.
Common Reagents and Conditions:
Oxidation: Zinc dust and ammonium formate in methanol at low temperatures.
Substitution: Sodium acetate or cesium carbonate in polar protic solvents.
Major Products Formed:
- Reduction of the nitro group yields 2-Morpholino-3-aminopyridin-4-amine.
- Substitution reactions can yield various derivatives depending on the substituents introduced.
Aplicaciones Científicas De Investigación
2-Morpholino-3-nitropyridin-4-amine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Morpholino-3-nitropyridin-4-amine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The morpholine ring can enhance the compound’s solubility and facilitate its transport across biological membranes . The exact molecular pathways and targets are still under investigation, but its structural features suggest potential interactions with enzymes and receptors involved in oxidative stress and microbial inhibition .
Comparación Con Compuestos Similares
2-Morpholino-3-nitropyridine: Lacks the amine group at the 4-position.
3-Nitropyridine: Lacks both the morpholine and amine groups.
2-Chloro-3-nitropyridine: Contains a chloro group instead of a morpholine group.
Uniqueness: 2-Morpholino-3-nitropyridin-4-amine is unique due to the presence of both the morpholine and amine groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential biological activities that are not observed in its simpler analogs .
Propiedades
Fórmula molecular |
C9H12N4O3 |
|---|---|
Peso molecular |
224.22 g/mol |
Nombre IUPAC |
2-morpholin-4-yl-3-nitropyridin-4-amine |
InChI |
InChI=1S/C9H12N4O3/c10-7-1-2-11-9(8(7)13(14)15)12-3-5-16-6-4-12/h1-2H,3-6H2,(H2,10,11) |
Clave InChI |
QMVYMFDMDGKEEX-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=NC=CC(=C2[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


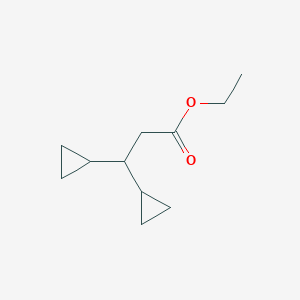
![tert-butyl (1R,5S,6S)-6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B13009126.png)


![Ethyl [3,3'-bipyridine]-6-carboxylate](/img/structure/B13009151.png)
![3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B13009154.png)
![Methyl4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B13009155.png)
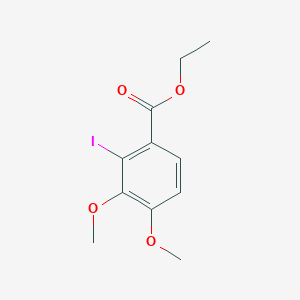
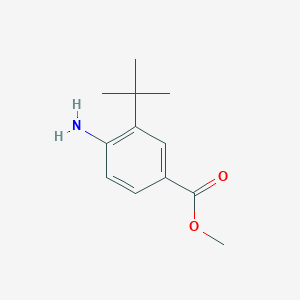
![3-Fluoroimidazo[1,2-b]pyridazine-6-carboxylicacid](/img/structure/B13009168.png)
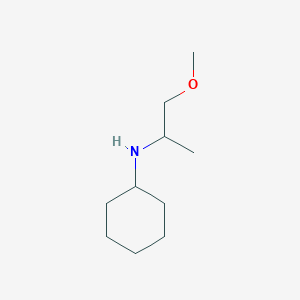
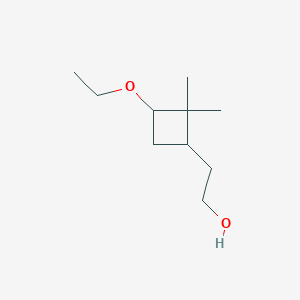
![Methyl 4-fluorobicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13009177.png)
![1-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine](/img/structure/B13009179.png)
